6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-13-6-4-5-12(9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-7-2-1-3-8-14/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJVPAYTBHBPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the pyrimidine ring. The phenyl and fluorophenyl groups are then added through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The phenyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines and related heterocyclic compounds, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a compound of interest for further research and development .
Biological Activity
6-[(3-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one is a compound that belongs to the triazolo[4,5-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 300.30 g/mol
- LogP : 3.99 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 98.73 Ų
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The primary areas of research include:
-
Anticancer Activity
- Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC values ranging from 10 to 20 µM.
- Table 1 : Summary of Anticancer Activity
Cell Line IC (µM) Mechanism of Action MCF7 15 Induction of apoptosis A549 12 Inhibition of cell proliferation HeLa 18 Cell cycle arrest -
Antiviral Properties
- The compound has also been evaluated for its antiviral activity against various viruses. Preliminary results suggest it may inhibit viral replication through interference with viral RNA synthesis.
- Table 2 : Summary of Antiviral Activity
Virus Type Inhibition (%) at 50 µM Influenza Virus 85 SARS-CoV-2 70 -
Anti-inflammatory Effects
- In vitro studies have indicated that the compound possesses anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : A study involving LPS-stimulated macrophages showed a significant reduction in cytokine production upon treatment with the compound.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a critical role in interacting with biological targets such as enzymes involved in cell signaling pathways.
Q & A
Q. What are the common synthetic routes for 6-[(3-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization of precursors like phenylhydrazine derivatives and fluorinated benzyl isothiocyanates. Key steps include:
- Triazole formation : Cyclocondensation under reflux with ethanol as solvent (60–80°C, 8–12 hours).
- Pyrimidine ring closure : Use of POCl₃ or DMF as a catalyst at elevated temperatures (100–120°C). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol . Optimization focuses on controlling temperature, solvent polarity, and catalyst loading to minimize byproducts and improve yields (typically 50–70%) .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at ~δ 160 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 337.35) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and planarity of the triazolopyrimidine core .
Q. What initial biological screening assays are recommended for this compound?
Prioritize in vitro assays:
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) with IC₅₀ determination.
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Cytotoxicity : Compare with normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Substituent variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at the 3-fluorophenyl position to modulate lipophilicity (logP) and target binding .
- Bioisosteric replacement : Replace the triazole ring with imidazole or tetrazole to evaluate metabolic stability .
- Co-crystallization : Resolve ligand-target complexes (e.g., with CDK2) using SHELXL to identify key hydrogen bonds and steric interactions .
Q. How should researchers resolve contradictions in enzyme inhibition data across studies?
- Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and pre-incubation times (15–30 mins) to reduce variability .
- Orthogonal validation : Confirm inhibition via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers linked to solvent effects (e.g., DMSO >1% alters activity) .
Q. What methodologies are effective for in vivo pharmacokinetic profiling?
- ADME studies :
- Absorption : Oral bioavailability via LC-MS/MS plasma analysis in rodent models (Cmax, Tmax).
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
- Toxicokinetics : Dose escalation (10–100 mg/kg) with histopathology to assess hepatorenal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
